Deoxyguanosine 5 OE-triphosphate trisodiu
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Overview
Description
2’-Deoxyguanosine-5’-triphosphate trisodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It consists of a guanine nucleobase attached to a deoxyribose sugar, which is further linked to a chain of three phosphate residues. This compound is essential for various biochemical processes, particularly those involving DNA polymerase, which utilizes it for DNA synthesis and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-5’-triphosphate trisodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through chemical or enzymatic methods. The chemical synthesis route often includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-5’-triphosphate trisodium salt involves large-scale enzymatic synthesis. Enzymes such as nucleoside diphosphate kinase (NDPK) are employed to catalyze the phosphorylation of 2’-deoxyguanosine diphosphate (dGDP) to 2’-deoxyguanosine triphosphate (dGTP). This method is preferred due to its high yield and specificity .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyguanosine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine triphosphate, which is a common oxidative damage product.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: 8-oxo-2’-deoxyguanosine triphosphate.
Reduction: Reduced forms of the nucleotide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Deoxyguanosine-5’-triphosphate trisodium salt is widely used in scientific research due to its role in DNA synthesis and repair. Some of its key applications include:
Chemistry: It is used in the study of nucleotide interactions and the development of nucleotide analogs.
Biology: Essential for DNA sequencing, polymerase chain reaction (PCR), and other DNA polymerase-based techniques.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the study of genetic disorders and cancer.
Industry: Employed in the production of DNA-based products and biotechnological applications
Mechanism of Action
The mechanism of action of 2’-Deoxyguanosine-5’-triphosphate trisodium salt involves its incorporation into DNA by DNA polymerase. The enzyme catalyzes the addition of the nucleotide to the growing DNA strand, facilitating the formation of phosphodiester bonds. This process is crucial for DNA replication and repair. The molecular targets include DNA polymerase and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
- 2’-Deoxyadenosine-5’-triphosphate trisodium salt
- 2’-Deoxycytidine-5’-triphosphate disodium salt
- 2’-Deoxythymidine-5’-triphosphate trisodium salt
- Guanosine-5’-triphosphate sodium salt hydrate
Comparison: 2’-Deoxyguanosine-5’-triphosphate trisodium salt is unique due to its specific role in DNA synthesis involving the guanine base. Compared to other deoxynucleotides, it has distinct interactions with DNA polymerase and is particularly susceptible to oxidative damage, forming 8-oxo-2’-deoxyguanosine triphosphate. This property makes it a valuable tool in studying oxidative stress and DNA repair mechanisms .
Properties
Molecular Formula |
C10H13N5Na3O13P3 |
---|---|
Molecular Weight |
573.13 g/mol |
IUPAC Name |
trisodium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3 |
InChI Key |
IWGGLKOTEOCWQP-UHFFFAOYSA-K |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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